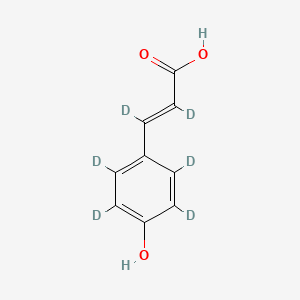

p-Coumaric acid-d6

Descripción

BenchChem offers high-quality p-Coumaric acid-d6 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about p-Coumaric acid-d6 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

Fórmula molecular |

C9H8O3 |

|---|---|

Peso molecular |

170.19 g/mol |

Nombre IUPAC |

(E)-2,3-dideuterio-3-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)prop-2-enoic acid |

InChI |

InChI=1S/C9H8O3/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-6,10H,(H,11,12)/b6-3+/i1D,2D,3D,4D,5D,6D |

Clave InChI |

NGSWKAQJJWESNS-IMQXGSLKSA-N |

SMILES isomérico |

[2H]C1=C(C(=C(C(=C1/C(=C(\[2H])/C(=O)O)/[2H])[2H])[2H])O)[2H] |

SMILES canónico |

C1=CC(=CC=C1C=CC(=O)O)O |

Origen del producto |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to p-Coumaric acid-d6 for Researchers and Drug Development Professionals

Introduction: p-Coumaric acid-d6 is the deuterated form of p-Coumaric acid, a phenolic compound belonging to the hydroxycinnamic acid family. Widely utilized in scientific research, particularly in pharmacokinetics and metabolism studies, p-Coumaric acid-d6 serves as a highly effective internal standard for the accurate quantification of its non-deuterated counterpart in various biological matrices. This technical guide provides a comprehensive overview of the chemical properties, experimental applications, and relevant biological pathways associated with p-Coumaric acid-d6.

Core Chemical Properties

p-Coumaric acid-d6 is structurally identical to p-Coumaric acid, with the exception of six hydrogen atoms being replaced by deuterium atoms. This isotopic labeling results in a higher molecular weight, which allows for its differentiation from the endogenous analyte in mass spectrometry-based analytical methods.

| Property | Value | Reference |

| Synonyms | trans-4-Hydroxycinnamic acid-d6, (2E)-3-(4-Hydroxyphenyl-2,3,5,6-d4)-2-propenoic-2,3-d2 acid | [1] |

| CAS Number | 2708298-33-1 | [1] |

| Molecular Formula | C₉D₆H₂O₃ | [1] |

| Molecular Weight | 170.195 g/mol | [1] |

| Accurate Mass | 170.085 | [1] |

| Isotopic Purity | High isotopic enrichment is a critical quality parameter for use as an internal standard. | |

| Physical Appearance | Typically a solid. | |

| Storage Conditions | Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. Repeated freeze-thaw cycles should be avoided. |

Spectroscopic Data

While specific spectra for p-Coumaric acid-d6 are not widely published, the expected mass spectrometry and NMR data can be inferred from the non-deuterated compound and the principles of isotopic labeling.

-

Mass Spectrometry: In mass spectrometry, the molecular ion peak of p-Coumaric acid-d6 will be shifted by +6 m/z units compared to the unlabeled compound. The fragmentation pattern is expected to be similar to that of p-Coumaric acid, with corresponding mass shifts in the fragment ions containing deuterium atoms. The mass spectrum of non-deuterated p-coumaric acid shows a molecular ion peak at m/z 164 and major fragment ions at m/z 147, 119, and 91.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the signals corresponding to the six deuterated positions will be absent. The remaining proton signals will have chemical shifts very similar to those of p-Coumaric acid. In ¹³C NMR, the carbons directly bonded to deuterium will exhibit a triplet multiplicity due to C-D coupling and a slight upfield shift.

Experimental Protocols

p-Coumaric acid-d6 is primarily used as an internal standard in quantitative analysis, most commonly with Liquid Chromatography-Mass Spectrometry (LC-MS). The following provides a general framework for its application.

General Protocol for Quantification of p-Coumaric Acid in Biological Samples using p-Coumaric acid-d6 as an Internal Standard

This protocol outlines the key steps for the analysis of p-coumaric acid in plasma samples.

1. Materials and Reagents:

-

p-Coumaric acid (analytical standard)

-

p-Coumaric acid-d6 (internal standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Plasma samples (e.g., human or rat plasma)

2. Preparation of Solutions:

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of p-Coumaric acid and p-Coumaric acid-d6 in methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions of p-Coumaric acid by serial dilution of the stock solution with a methanol/water mixture (e.g., 50:50 v/v).

-

Internal Standard Working Solution: Prepare a working solution of p-Coumaric acid-d6 at a fixed concentration (e.g., 100 ng/mL) in acetonitrile.

3. Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample (calibration standard, quality control, or unknown sample), add 10 µL of the internal standard working solution.

-

Vortex briefly to mix.

-

Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean vial for LC-MS analysis.

4. LC-MS/MS Conditions:

-

LC System: A high-performance or ultra-high-performance liquid chromatography system.

-

Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: A suitable gradient to separate p-Coumaric acid from matrix components.

-

Flow Rate: A typical flow rate for a 2.1 mm ID column is 0.2-0.4 mL/min.

-

Injection Volume: 5-10 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used for quantitative analysis.

-

Ionization Mode: Electrospray ionization (ESI), typically in negative ion mode.

-

MRM Transitions: Monitor the specific precursor-to-product ion transitions for both p-Coumaric acid and p-Coumaric acid-d6.

5. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of p-Coumaric acid to p-Coumaric acid-d6 against the concentration of the calibration standards.

-

Determine the concentration of p-Coumaric acid in the unknown samples by interpolating their peak area ratios from the calibration curve.

Caption: Workflow for the quantification of p-Coumaric acid using p-Coumaric acid-d6 as an internal standard.

Stability Testing of p-Coumaric acid-d6

Ensuring the stability of the deuterated internal standard is crucial for accurate and reproducible results. A general protocol for stability assessment is as follows:

1. Objective: To evaluate the stability of p-Coumaric acid-d6 under various storage and experimental conditions.

2. Methodology:

-

Stock Solution Stability: Prepare a stock solution of p-Coumaric acid-d6 in a suitable solvent (e.g., methanol). Aliquot and store at different temperatures (e.g., room temperature, 4°C, -20°C, -80°C) for various durations.

-

Freeze-Thaw Stability: Subject aliquots of the stock solution to multiple freeze-thaw cycles.

-

Bench-Top Stability: Keep a working solution on the bench at room temperature for a period representative of the sample preparation time.

-

Post-Preparative Stability: Analyze the stability of the processed samples in the autosampler over a typical run time.

3. Analysis:

-

At each time point, analyze the stability samples by LC-MS/MS.

-

Compare the peak area of the aged samples to that of a freshly prepared standard.

-

A deviation of more than 15% typically indicates instability.

4. Considerations for Deuterated Standards:

-

While generally stable, deuterium atoms can sometimes undergo back-exchange with protons, especially if they are in labile positions (e.g., attached to heteroatoms or acidic carbons).

-

The stability of the C-D bond in p-Coumaric acid-d6 is expected to be high under typical analytical conditions.

Biological Signaling Pathways

The biological effects of p-Coumaric acid are of significant interest to researchers. It is important to note that p-Coumaric acid-d6 is expected to have the same biological activity as its non-deuterated form. The primary difference lies in its pharmacokinetic profile due to the kinetic isotope effect, which can lead to slower metabolism.

p-Coumaric acid has been shown to modulate several key signaling pathways, including:

-

AMP-activated protein kinase (AMPK) Pathway: p-Coumaric acid can activate AMPK in peripheral tissues, which plays a central role in regulating energy metabolism.

-

Mitogen-activated protein kinase (MAPK) Pathway: p-Coumaric acid can influence the MAPK signaling cascade, which is involved in cellular processes such as proliferation, differentiation, and apoptosis.

Caption: Simplified diagram of signaling pathways modulated by p-Coumaric acid.

References

An In-depth Technical Guide to the Synthesis and Isotopic Purity of p-Coumaric Acid-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of p-Coumaric acid-d6. Given the absence of a specific, publicly available synthesis protocol for p-Coumaric acid-d6, this document outlines a proposed synthesis strategy based on established deuteration methodologies for phenolic and cinnamic acids. Furthermore, it details the analytical procedures for determining isotopic purity and presents hypothetical, yet realistic, quantitative data. This guide also includes diagrams of key biological signaling pathways influenced by p-coumaric acid, namely the NF-κB and Nrf2 pathways, to provide context for its application in research.

Synthesis of p-Coumaric Acid-d6

The synthesis of p-Coumaric acid-d6 can be approached by first deuterating a suitable precursor, phenol, and then introducing the acrylic acid side chain. A common method for synthesizing cinnamic acid derivatives is the Perkin reaction.

Proposed Synthesis Workflow

A plausible synthetic route involves a two-step process: the deuteration of phenol followed by a Perkin condensation with acetic anhydride in the presence of a base.

Proposed synthesis workflow for p-Coumaric acid-d6.

Experimental Protocols

Step 1: Synthesis of Phenol-d6

A common method for deuterating aromatic rings is through acid-catalyzed hydrogen-deuterium exchange.

-

Materials:

-

Phenol

-

Deuterium oxide (D₂O, 99.9 atom % D)

-

Deuterated sulfuric acid (D₂SO₄, 99.5 atom % D)

-

Anhydrous diethyl ether

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

In a sealed, heavy-walled glass tube, dissolve phenol (1.0 g) in deuterium oxide (20 mL).

-

Carefully add deuterated sulfuric acid (0.5 mL) to the solution.

-

Heat the mixture at 150°C for 48 hours.

-

Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate in D₂O.

-

Extract the deuterated phenol with anhydrous diethyl ether (3 x 20 mL).

-

Dry the combined organic layers over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield phenol-d6. The hydroxyl proton is readily exchangeable and will be deuterated in the presence of D₂O.

-

Step 2: Synthesis of p-Coumaric Acid-d6 via Perkin Reaction

The Perkin reaction allows for the formation of the α,β-unsaturated carboxylic acid side chain.

-

Materials:

-

Phenol-d6 (from Step 1)

-

Acetic anhydride

-

Triethylamine

-

Deuterated hydrochloric acid (DCl in D₂O)

-

Deuterium oxide (D₂O)

-

-

Procedure:

-

To a round-bottom flask, add phenol-d6 (1.0 g), acetic anhydride (2.5 mL), and triethylamine (2.0 mL).

-

Heat the mixture at 180°C under a nitrogen atmosphere for 5 hours.

-

Cool the reaction mixture and add D₂O (20 mL).

-

Heat the mixture to boiling for 15 minutes to hydrolyze the excess acetic anhydride.

-

Acidify the hot solution with deuterated hydrochloric acid until precipitation is complete.

-

Cool the mixture and collect the precipitate by filtration.

-

Recrystallize the crude product from hot D₂O to yield p-Coumaric acid-d6.

-

Isotopic Purity Analysis

The isotopic purity of the synthesized p-Coumaric acid-d6 is crucial and can be determined using mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry

Mass spectrometry is a primary technique for determining the isotopic distribution of a labeled compound.

-

Experimental Protocol (LC-MS):

-

Sample Preparation: Prepare a 1 mg/mL stock solution of p-Coumaric acid-d6 in a suitable solvent such as methanol. Further dilute to a working concentration of 1 µg/mL.

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography system.

-

Chromatography:

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to elute the analyte.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), negative or positive mode. For p-coumaric acid, negative mode is often used, detecting the [M-H]⁻ ion.

-

Scan Range: m/z 100-200.

-

Data Analysis: Extract the ion chromatograms for the expected masses of the different isotopologues (d0 to d6). Integrate the peak areas to determine the relative abundance of each isotopologue.

-

-

-

Data Presentation: Hypothetical Isotopic Distribution

The following table summarizes the expected quantitative data from a mass spectrometric analysis of a synthesized batch of p-Coumaric acid-d6.

| Isotopologue | Molecular Formula | Expected [M-H]⁻ (m/z) | Relative Abundance (%) |

| d0 | C₉H₇O₃⁻ | 163.0395 | 0.1 |

| d1 | C₉H₆DO₃⁻ | 164.0458 | 0.5 |

| d2 | C₉H₅D₂O₃⁻ | 165.0521 | 1.5 |

| d3 | C₉H₄D₃O₃⁻ | 166.0583 | 3.0 |

| d4 | C₉H₃D₄O₃⁻ | 167.0646 | 5.0 |

| d5 | C₉H₂D₅O₃⁻ | 168.0709 | 15.0 |

| d6 | C₉H₁D₆O₃⁻ | 169.0771 | 74.9 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to determine the degree of deuteration at specific positions by observing the disappearance or reduction of proton signals.

-

Experimental Protocol (¹H NMR):

-

Sample Preparation: Dissolve approximately 5-10 mg of p-Coumaric acid-d6 in a deuterated solvent (e.g., DMSO-d6 or Methanol-d4).

-

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire a standard ¹H NMR spectrum.

-

Data Analysis: Compare the integral of the residual proton signals in the aromatic and vinylic regions to the integral of a known internal standard or to the signal of the non-deuterated hydroxyl proton (if not exchanged with the solvent). The reduction in the integral values compared to the unlabeled standard indicates the percentage of deuteration at each position.

-

-

Data Presentation: Expected ¹H NMR Data

| Proton Position | Expected Chemical Shift (δ ppm) in Unlabeled p-Coumaric Acid | Expected Observation in p-Coumaric Acid-d6 |

| Aromatic (H-2, H-6) | ~7.4 | Significantly reduced or absent signal |

| Aromatic (H-3, H-5) | ~6.8 | Significantly reduced or absent signal |

| Vinylic (H-7) | ~7.5 | Significantly reduced or absent signal |

| Vinylic (H-8) | ~6.3 | Significantly reduced or absent signal |

| Hydroxyl (OH) | Variable | May be observed or exchanged with solvent deuterium |

| Carboxyl (COOH) | Variable | May be observed or exchanged with solvent deuterium |

Biological Signaling Pathways

p-Coumaric acid is known to modulate several key signaling pathways involved in inflammation and oxidative stress. Understanding these interactions is crucial for its application in drug development and research.

NF-κB Signaling Pathway

p-Coumaric acid has been shown to inhibit the pro-inflammatory NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][2]

Inhibition of the NF-κB pathway by p-Coumaric acid.

Nrf2 Signaling Pathway

p-Coumaric acid can activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, which is a key regulator of the antioxidant response.[1]

Activation of the Nrf2 pathway by p-Coumaric acid.

References

An In-depth Technical Guide to p-Coumaric Acid-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of p-Coumaric acid-d6, a deuterated form of p-Coumaric acid. This stable isotope-labeled compound is a valuable tool in various research applications, particularly in pharmacokinetic and metabolic studies. It serves as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

Physicochemical Properties and Specifications

The following tables summarize the key quantitative data for p-Coumaric acid-d6, compiled from various suppliers.

Table 1: General Information

| Parameter | Value | Source |

| Analyte Name | trans-p-Coumaric Acid D6 | [2][3] |

| CAS Number | 2708298-33-1 | [2] |

| Unlabelled CAS Number | 501-98-4 | [3] |

| IUPAC Name | (E)-3-(4-hydroxyphenyl-2,3,5,6-d4)acrylic-2,3-d2 acid | |

| Synonym | trans-4-Hydroxycinnamic acid-d6 |

Table 2: Chemical and Physical Data

| Parameter | Value | Source |

| Molecular Formula | C₉D₆H₂O₃ | |

| Molecular Weight | 170.195 g/mol | |

| Accurate Mass | 170.085 | |

| SMILES | [2H]\C(=C([2H])/c1c([2H])c([2H])c(O)c([2H])c1[2H])\C(=O)O | |

| InChI Code | 1S/C9H8O3/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-6,10H,(H,11,12)/b6-3+/i1D,2D,3D,4D,5D,6D | |

| InChI Key | NGSWKAQJJWESNS-IMQXGSLKSA-N |

Experimental Protocols

Detailed methodologies for the analysis of p-Coumaric acid and its deuterated analogue are crucial for obtaining reliable and reproducible results. The following sections outline typical experimental protocols.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is widely used for the quantification of p-Coumaric acid in various matrices.

-

Instrumentation: A standard HPLC system equipped with a UV-Vis or photodiode array (PDA) detector.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: An isocratic or gradient mixture of an aqueous solvent (often with a small amount of acid like acetic or formic acid to improve peak shape) and an organic solvent (typically methanol or acetonitrile). A common mobile phase composition is water:methanol:glacial acetic acid (65:34:1 v/v/v).

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection Wavelength: Detection is usually performed at the maximum absorbance wavelength of p-Coumaric acid, which is around 310 nm.

-

Standard Preparation: Standard solutions of p-Coumaric acid-d6 are prepared in the mobile phase at various concentrations to generate a calibration curve.

-

Sample Preparation: The sample containing p-Coumaric acid-d6 is dissolved in the mobile phase, filtered, and then injected into the HPLC system.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides higher sensitivity and selectivity for the analysis of p-Coumaric acid-d6, especially in complex biological matrices.

-

LC System: The same LC conditions as described for RP-HPLC can generally be used.

-

Mass Spectrometer: A mass spectrometer, such as a quadrupole time-of-flight (QTOF) or a triple quadrupole instrument, is coupled to the LC system.

-

Ionization Source: Electrospray ionization (ESI) is a common ionization technique for this compound, typically in negative ion mode.

-

MS/MS Analysis: For quantitative analysis, selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) can be employed. The precursor ion for p-Coumaric acid is [M-H]⁻ at m/z 163.0, and for p-Coumaric acid-d6, it would be [M-H]⁻ at m/z 169.1. The fragmentation of the precursor ion yields characteristic product ions that are monitored.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the structure and isotopic labeling of p-Coumaric acid-d6.

-

Solvent: A deuterated solvent such as deuterated methanol (CD₃OD) or deuterated chloroform (CDCl₃) is used to dissolve the sample.

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire ¹H and ¹³C NMR spectra.

-

¹H NMR: The proton NMR spectrum of the unlabeled p-Coumaric acid shows characteristic signals for the aromatic and vinylic protons. For the d6-labeled compound, the signals corresponding to the deuterated positions will be absent.

-

¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule.

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the analysis and use of p-Coumaric acid-d6.

Caption: General experimental workflow for the analysis of p-Coumaric acid-d6.

Caption: Relationship between p-Coumaric acid-d6 and analytical techniques.

Caption: A simplified workflow for LC-MS analysis.

References

Physical and chemical characteristics of p-Coumaric acid-d6

An in-depth examination of the physical, chemical, and biological characteristics of deuterated p-Coumaric acid, tailored for professionals in scientific research and drug development.

This technical guide provides a comprehensive overview of p-Coumaric acid-d6, a deuterated form of the naturally occurring phenolic compound p-Coumaric acid. This document details its physical and chemical properties, analytical methodologies, and key biological signaling pathways, offering valuable insights for its application in research and development.

Core Physical and Chemical Characteristics

p-Coumaric acid-d6 shares most of its physicochemical properties with its non-deuterated counterpart, with the primary distinction being its increased molecular weight due to the presence of six deuterium atoms. This isotopic labeling makes it an invaluable tool in metabolic studies, pharmacokinetic research, and as an internal standard for quantitative analysis.

Quantitative Data Summary

| Property | Value | Source |

| Molecular Formula | C₉D₆H₂O₃ | [1] |

| Molecular Weight | 170.19 g/mol | [2] |

| CAS Number | 2708298-33-1 | [2] |

| Melting Point | 210-214 °C (decomposes) (for non-deuterated form) | [3][4] |

| Solubility (non-deuterated form) | Ethanol: ~10-30 mg/mLDMSO: ~15-32 mg/mLDMF: ~20 mg/mLWater: Slightly soluble | |

| Appearance | White to off-white powder |

Spectroscopic Data

The following data pertains to the non-deuterated form of p-Coumaric acid and is expected to be very similar for the deuterated version, with minor shifts attributable to the deuterium substitution.

| Spectroscopic Data | Details |

| UV-Vis (in Ethanol) | λmax: 226, 310 nm |

| ¹H NMR (in DMSO-d₆) | δ 7.52 (d, 2H), 7.48 (d, 1H), 6.79 (d, 2H), 6.30 (d, 1H), 12.15 (s, 1H), 9.95 (s, 1H) |

| ¹³C NMR (in DMSO-d₆) | δ 168.1, 159.8, 144.1, 130.5, 125.7, 116.0, 115.5 |

| Mass Spectrometry (EI) | m/z 164 (M+), 147, 119 |

| Infrared (IR) | Strong and broad band at 3000-2900 cm⁻¹ (-OH group), 1688 cm⁻¹ (C=O from carboxylic acid), 1260-1100 cm⁻¹ (C-O), 2879 cm⁻¹ (aromatic C-H) |

Experimental Protocols

Detailed methodologies for key experiments involving p-Coumaric acid are outlined below. These protocols can be adapted for use with p-Coumaric acid-d6.

Synthesis of p-Coumaric Acid Derivatives (General Protocol)

This protocol describes a general four-step synthesis for creating derivatives of p-Coumaric acid, which can be adapted for deuterated starting materials.

-

Acetylation: Protection of the phenolic hydroxyl group.

-

Chlorination: Conversion of the carboxylic acid to an acid chloride.

-

Amidation: Reaction of the acid chloride with an amine to form the amide derivative.

-

Deprotection: Removal of the acetyl protecting group to yield the final derivative.

High-Performance Liquid Chromatography (HPLC) Analysis

This method is suitable for the determination and quantification of p-Coumaric acid in various samples.

-

Column: Gemini C18 (250 mm × 4.6 mm, 110 Å, 3 μm)

-

Mobile Phase: Gradient elution with 0.5% H₃PO₄ in water (Solvent A) and 100% Acetonitrile (Solvent B).

-

Flow Rate: 0.8 mL/min

-

Detection: UV at 280 nm

-

Injection Volume: 10 μL

-

Column Temperature: 20°C

Antioxidant Activity Assay (DPPH Method)

This protocol assesses the free radical scavenging activity of p-Coumaric acid.

-

Prepare a stock solution of p-Coumaric acid in a suitable solvent (e.g., ethanol).

-

Prepare a series of dilutions of the stock solution.

-

Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent.

-

Mix the p-Coumaric acid dilutions with the DPPH solution.

-

Incubate the mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance of the solutions at 517 nm using a UV-Vis spectrophotometer.

-

Calculate the percentage of DPPH radical scavenging activity.

References

p-Coumaric acid-d6 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on p-Coumaric acid-d6, a deuterated form of the naturally occurring phenolic compound, p-Coumaric acid. This guide is intended for professionals in research and development who utilize stable isotope-labeled compounds for quantitative analysis.

Core Compound Specifications

p-Coumaric acid-d6 is primarily used as an internal standard in mass spectrometry-based quantitative studies of p-Coumaric acid. Its physical and chemical properties are nearly identical to that of p-Coumaric acid, allowing it to mimic the analyte's behavior during sample preparation and analysis, thus ensuring accurate quantification.

| Parameter | Value |

| CAS Number | 2708298-33-1 |

| Molecular Formula | C₉D₆H₂O₃ |

| Molecular Weight | 170.195 g/mol |

| Synonyms | trans-4-Hydroxycinnamic acid-d6, (2E)-3-(4-Hydroxyphenyl-2,3,5,6-d4)-2-propenoic-2,3-d2 acid |

Application in Quantitative Analysis: Experimental Protocol

p-Coumaric acid-d6 is the preferred internal standard for the accurate quantification of p-Coumaric acid in various biological matrices using Liquid Chromatography-Mass Spectrometry (LC-MS). Below is a representative protocol for its use.

Preparation of Standard and Internal Standard Solutions

-

Primary Stock Solution of p-Coumaric Acid (1 mg/mL): Accurately weigh and dissolve 10 mg of p-Coumaric acid in 10 mL of a suitable solvent (e.g., methanol or ethanol). Store at -20°C.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the appropriate solvent to create a calibration curve over the desired concentration range (e.g., 0.1 ng/mL to 1000 ng/mL).

-

Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of p-Coumaric acid-d6 in the same manner as the p-Coumaric acid primary stock solution.

-

Internal Standard Working Solution: Dilute the internal standard stock solution to a fixed concentration (e.g., 100 ng/mL) to be spiked into all samples, including calibration standards and unknown samples.

Sample Preparation (Plasma)

-

To 100 µL of plasma sample, add a specific volume of the internal standard working solution (e.g., 10 µL of 100 ng/mL p-Coumaric acid-d6).

-

Precipitate proteins by adding a threefold volume of cold acetonitrile (300 µL).

-

Vortex the mixture vigorously for 1-2 minutes.

-

Centrifuge at high speed (e.g., 13,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried residue in a suitable volume of the mobile phase (e.g., 100 µL) for LC-MS analysis.

LC-MS/MS Method Parameters

-

Chromatographic Column: A C18 reversed-phase column is typically used for separation.

-

Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is common.

-

Ionization Mode: Electrospray ionization (ESI) in negative mode is often optimal for phenolic acids.

-

Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The specific precursor and product ion transitions for both p-Coumaric acid and p-Coumaric acid-d6 should be optimized.

Biological Activity and Signaling Pathways of p-Coumaric Acid

While p-Coumaric acid-d6 is primarily a tool for analytical chemistry, the biological activities of its non-deuterated counterpart are of significant interest in drug development. p-Coumaric acid exhibits antioxidant, anti-inflammatory, and anti-tumor properties through the modulation of several key signaling pathways.[1][2][3]

Anti-Inflammatory Signaling

p-Coumaric acid has been shown to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.[1] This is achieved through the downregulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1]

Caption: p-Coumaric acid inhibits inflammation by blocking the MAPK and NF-κB pathways.

Antioxidant and Cytoprotective Signaling

The antioxidant properties of p-Coumaric acid are partly mediated by its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This pathway is a key regulator of the cellular antioxidant response.

Caption: p-Coumaric acid promotes cellular protection by activating the Nrf2 antioxidant pathway.

Anti-Tumor Signaling

p-Coumaric acid has demonstrated anti-tumor effects in various cancer cell lines. Its mechanisms of action include the induction of apoptosis and inhibition of cell proliferation, often through modulation of the PI3K/Akt and Bcl-2 family proteins.

Caption: p-Coumaric acid exerts anti-tumor effects by inhibiting PI3K/Akt and modulating Bcl-2 proteins.

Experimental Workflow for Quantitative Analysis

The following diagram illustrates a typical workflow for the quantification of p-Coumaric acid in biological samples using p-Coumaric acid-d6 as an internal standard.

Caption: A standard workflow for quantifying p-Coumaric acid using a deuterated internal standard.

References

- 1. Isolation, Characterization, and RP-HPLC Estimation of P-Coumaric Acid from Methanolic Extract of Durva Grass (Cynodon dactylon Linn.) (Pers.) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. LC-MS determination and pharmacokinetics of p-coumaric acid in rat plasma after oral administration of p-coumaric acid and freeze-dried red wine - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Biological Activity of p-Coumaric Acid and its Deuterated Form

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Coumaric acid (p-CA), a hydroxycinnamic acid, is a natural phenolic compound ubiquitously found in a wide variety of plants, fruits, and vegetables.[1] It has garnered significant attention within the scientific community for its diverse pharmacological properties, including antioxidant, anti-inflammatory, neuroprotective, and anticancer activities.[2][3] This technical guide provides an in-depth overview of the biological activities of p-Coumaric acid, presenting quantitative data, detailed experimental protocols, and elucidated signaling pathways. Furthermore, this guide explores the potential of its deuterated form, a promising yet under-investigated area in drug development. Deuteration, the selective replacement of hydrogen with deuterium, can significantly alter the pharmacokinetic profile of a drug, often leading to improved metabolic stability and therapeutic efficacy.[4][5]

Biological Activities of p-Coumaric Acid

p-Coumaric acid exerts a wide spectrum of biological effects, primarily attributed to its potent antioxidant and anti-inflammatory properties.

Antioxidant Activity

The antioxidant capacity of p-Coumaric acid is a cornerstone of its therapeutic potential, enabling it to neutralize reactive oxygen species (ROS) and mitigate oxidative stress, a key factor in the pathogenesis of numerous diseases.

Quantitative Data on Antioxidant Activity

| Assay Type | Compound | Concentration | % Inhibition / Activity | Reference |

| Lipid Peroxidation | p-Coumaric acid | 45 µg/mL | 71.2% | |

| Lipid Peroxidation | Butylated hydroxyanisole (BHA) | 45 µg/mL | 66.8% | |

| Lipid Peroxidation | Butylated hydroxytoluene (BHT) | 45 µg/mL | 69.8% | |

| Lipid Peroxidation | α-tocopherol | 45 µg/mL | 64.5% | |

| Lipid Peroxidation | Ascorbic acid | 45 µg/mL | 59.7% | |

| DPPH Radical Scavenging | p-Coumaric acid | - | Potent activity reported | |

| ABTS Radical Scavenging | p-Coumaric acid | - | Potent activity reported | |

| Superoxide Anion Radical Scavenging | p-Coumaric acid | - | Potent activity reported | |

| Hydrogen Peroxide Scavenging | p-Coumaric acid | - | Potent activity reported | |

| Ferrous Ions (Fe2+) Chelating | p-Coumaric acid | - | Potent activity reported | |

| Ferric Ions (Fe3+) Reducing Power | p-Coumaric acid | - | Potent activity reported |

Experimental Protocol: DPPH Radical Scavenging Assay

The 1,1-diphenyl-2-picrylhydrazyl (DPPH) assay is a common method to evaluate the antioxidant activity of a compound.

-

Reagents and Equipment:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol.

-

p-Coumaric acid dissolved in a suitable solvent (e.g., ethanol, DMSO).

-

Methanol.

-

Microplate reader or spectrophotometer.

-

96-well microplate.

-

-

Procedure:

-

Prepare serial dilutions of the p-Coumaric acid solution.

-

In a 96-well plate, add a specific volume of each p-Coumaric acid dilution.

-

Add the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at a specific wavelength (typically around 517 nm).

-

A control containing the solvent and DPPH solution is also measured.

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the control and Abs_sample is the absorbance of the sample with p-Coumaric acid.

-

The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined from a dose-response curve.

-

Anti-inflammatory Activity

p-Coumaric acid has demonstrated significant anti-inflammatory effects by modulating key inflammatory signaling pathways.

Quantitative Data on Anti-inflammatory Effects

| Model | Compound | Dosage | Effect | Reference |

| Adjuvant-induced arthritic rats | p-Coumaric acid | 100 mg/kg body weight | Significant decrease in TNF-α expression and circulating immune complexes | |

| LPS-stimulated RAW264.7 cells | p-Coumaric acid | 10-100 µg/ml | Significant inhibition of iNOS, COX-2, IL-1β, and TNF-α expression |

Signaling Pathways in Anti-inflammatory Action

p-Coumaric acid exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB and MAPK signaling pathways.

Caption: p-Coumaric acid's anti-inflammatory mechanism.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is used to assess the acute anti-inflammatory activity of a compound.

-

Animals: Wistar or Sprague-Dawley rats.

-

Reagents and Equipment:

-

λ-Carrageenan solution (e.g., 1% in saline).

-

p-Coumaric acid suspension or solution in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).

-

Reference anti-inflammatory drug (e.g., indomethacin).

-

Plebysmometer or digital caliper.

-

-

Procedure:

-

Fast the animals overnight with free access to water.

-

Measure the initial volume of the right hind paw of each rat.

-

Administer p-Coumaric acid, the reference drug, or the vehicle orally or intraperitoneally.

-

After a specific time (e.g., 1 hour), inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw.

-

Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

The percentage of inhibition of edema is calculated using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

-

Neuroprotective Activity

p-Coumaric acid has shown promise as a neuroprotective agent, potentially offering therapeutic benefits for neurodegenerative diseases.

Quantitative Data on Neuroprotective Effects

| Model | Compound | Dosage | Effect | Reference |

| Embolic cerebral ischemia in rats | p-Coumaric acid | - | Significantly improved neurological deficit scores | |

| D-galactose induced neurotoxicity in mice | p-Coumaric acid | 80 and 100 mg/kg, p.o. | Attenuated cognitive impairment and oxidative stress | |

| Cerebral ischemia reperfusion injuries in mice | p-Coumaric acid | 100 mg/kg | Reduced brain oxidative stress and infarction size |

Experimental Protocol: Neuroprotection in a Rat Model of Embolic Cerebral Ischemia

-

Animals: Male Wistar rats.

-

Procedure:

-

Rats are randomly divided into groups: sham, ischemia-reperfusion (IR) control, and p-Coumaric acid-treated IR groups.

-

The p-Coumaric acid group receives the compound orally for a specified period before the induction of ischemia.

-

Cerebral ischemia is induced by occluding the middle cerebral artery (MCAO) for a defined duration, followed by reperfusion.

-

Neurological deficits are assessed at various time points post-reperfusion using a standardized scoring system.

-

At the end of the experiment, brain tissues are collected for histological analysis (e.g., TTC staining to measure infarct volume) and biochemical assays (e.g., measuring markers of oxidative stress like MDA, SOD, and catalase).

-

Anticancer Activity

p-Coumaric acid has demonstrated antiproliferative and pro-apoptotic effects in various cancer cell lines.

Quantitative Data on Anticancer Activity

| Cell Line | Compound | IC50 Value | Effect | Reference |

| HCT 15 (colon cancer) | p-Coumaric acid | 1400 µmol/l | Inhibition of proliferation, induction of apoptosis | |

| HT 29 (colon cancer) | p-Coumaric acid | 1600 µmol/l | Inhibition of proliferation | |

| A375 (melanoma) | p-Coumaric acid | Dose-dependent inhibition | Inhibition of proliferation, induction of apoptosis | |

| B16 (melanoma) | p-Coumaric acid | Dose-dependent inhibition | Inhibition of proliferation, induction of apoptosis |

Signaling Pathways in Anticancer Action

p-Coumaric acid induces apoptosis in cancer cells through the intrinsic (mitochondrial) pathway, involving the modulation of Bcl-2 family proteins and the activation of caspases.

Caption: p-Coumaric acid-induced apoptosis pathway.

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Reagents and Equipment:

-

Cancer cell line of interest.

-

Complete culture medium.

-

p-Coumaric acid.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization solution (e.g., DMSO, isopropanol).

-

96-well plate.

-

Microplate reader.

-

-

Procedure:

-

Seed the cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Treat the cells with various concentrations of p-Coumaric acid for a specified duration (e.g., 24, 48, or 72 hours).

-

After the treatment period, add MTT solution to each well and incubate for a few hours (e.g., 2-4 hours) to allow the formation of formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (typically between 500 and 600 nm).

-

Cell viability is expressed as a percentage of the untreated control cells.

-

The IC50 value can be calculated from the dose-response curve.

-

Deuterated p-Coumaric Acid: A Prospective Frontier

While the biological activities of p-Coumaric acid are well-documented, research into its deuterated form is still in its infancy. One commercially available deuterated form is p-Coumaric acid-d6.

The Rationale for Deuteration

Deuteration involves the substitution of hydrogen atoms with their heavier isotope, deuterium. This subtle change can have a profound impact on the metabolic fate of a drug due to the "kinetic isotope effect." The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more difficult for metabolic enzymes, such as cytochrome P450s, to break.

Potential Advantages of Deuterated p-Coumaric Acid:

-

Increased Metabolic Stability: Slower metabolism can lead to a longer half-life and increased exposure of the active compound in the body.

-

Improved Pharmacokinetic Profile: Deuteration can alter absorption, distribution, metabolism, and excretion (ADME) properties, potentially leading to more favorable dosing regimens.

-

Reduced Formation of Toxic Metabolites: By slowing down certain metabolic pathways, deuteration may reduce the formation of undesirable or toxic metabolites.

-

Enhanced Therapeutic Efficacy: Increased exposure and a more favorable pharmacokinetic profile can lead to improved therapeutic outcomes.

Caption: The kinetic isotope effect of deuteration.

Future Research Directions

The lack of specific biological data for deuterated p-Coumaric acid highlights a significant research opportunity. Future studies should focus on:

-

Synthesis and Characterization: Developing efficient methods for the synthesis of various deuterated isotopologues of p-Coumaric acid.

-

In Vitro and In Vivo Pharmacokinetic Studies: Comparing the metabolic stability and pharmacokinetic profiles of deuterated and non-deuterated p-Coumaric acid.

-

Comparative Biological Activity Studies: Evaluating the antioxidant, anti-inflammatory, neuroprotective, and anticancer activities of deuterated p-Coumaric acid in direct comparison to its non-deuterated counterpart.

-

Safety and Toxicology Studies: Assessing the safety profile of deuterated p-Coumaric acid.

Conclusion

p-Coumaric acid is a promising natural compound with a well-established portfolio of biological activities that are relevant to the prevention and treatment of a range of diseases. Its antioxidant, anti-inflammatory, neuroprotective, and anticancer effects are supported by a growing body of scientific evidence. The exploration of its deuterated form represents a logical and exciting next step in harnessing the full therapeutic potential of this versatile molecule. By leveraging the kinetic isotope effect, deuterated p-Coumaric acid could offer significant advantages in terms of metabolic stability and overall therapeutic efficacy, making it a compelling candidate for further drug development. This guide serves as a foundational resource for researchers and scientists poised to explore this promising frontier.

References

- 1. Events associated with apoptotic effect of p-Coumaric acid in HCT-15 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | The Anti-tumor Effects of p-Coumaric Acid on Melanoma A375 and B16 Cells [frontiersin.org]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Events associated with apoptotic effect of p-Coumaric acid in HCT-15 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to p-Coumaric Acid Biosynthesis and Metabolic Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Coumaric acid, a hydroxycinnamic acid, is a pivotal intermediate in the phenylpropanoid pathway in plants and microorganisms. Its significance stems from its role as a precursor to a vast array of secondary metabolites, including flavonoids, stilbenes, and lignans, many of which possess valuable pharmacological properties. This technical guide provides a comprehensive overview of the core biosynthetic routes of p-coumaric acid, delves into its subsequent metabolic fate, and presents key quantitative data and experimental methodologies for its study. The intricate signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its complex metabolism.

Core Biosynthetic Pathways of p-Coumaric Acid

p-Coumaric acid is primarily synthesized through the phenylpropanoid pathway, starting from the aromatic amino acids L-phenylalanine or L-tyrosine.[1] Two main routes have been elucidated: the phenylalanine route, which is ubiquitous in plants, and the tyrosine route, which is found in some plants and has been extensively utilized in engineered microbes.[1][2]

The Phenylalanine Route

This pathway involves two key enzymatic steps:

-

Phenylalanine Ammonia-Lyase (PAL): PAL catalyzes the non-oxidative deamination of L-phenylalanine to form trans-cinnamic acid.[3][4]

-

Cinnamate-4-Hydroxylase (C4H): This cytochrome P450-dependent monooxygenase hydroxylates trans-cinnamic acid at the C4 position to yield p-coumaric acid. This reaction requires a cytochrome P450 reductase (CPR) as a redox partner to supply electrons from NADPH.

The Tyrosine Route

This more direct route utilizes a single enzyme:

-

Tyrosine Ammonia-Lyase (TAL): TAL catalyzes the direct deamination of L-tyrosine to produce p-coumaric acid. Some PAL enzymes also exhibit TAL activity, enabling them to convert both L-phenylalanine and L-tyrosine. This route bypasses the need for C4H, which can be advantageous in metabolic engineering efforts due to the often-complex expression of functional cytochrome P450 enzymes in prokaryotic hosts.

A third, less common pathway for p-coumaric acid biosynthesis has been identified in some actinomycetes, such as Kutzneria albida. This pathway involves a completely different set of enzymes and proceeds via a diazotization-dependent deamination mechanism, highlighting the metabolic diversity for the synthesis of this key intermediate.

Metabolic Fates of p-Coumaric Acid

p-Coumaric acid serves as a crucial branch-point intermediate for the biosynthesis of a wide range of valuable natural products.

Activation to 4-Coumaroyl-CoA

The gateway to these diverse pathways is the activation of p-coumaric acid to its coenzyme A (CoA) thioester, 4-coumaroyl-CoA. This reaction is catalyzed by 4-Coumarate:CoA Ligase (4CL) .

Biosynthesis of Flavonoids

4-Coumaroyl-CoA is the direct precursor for the biosynthesis of flavonoids. The initial committed step is its condensation with three molecules of malonyl-CoA, catalyzed by Chalcone Synthase (CHS) , to form naringenin chalcone. This chalcone is then isomerized by Chalcone Isomerase (CHI) to produce the flavanone naringenin, a central precursor for a wide variety of flavonoids.

Biosynthesis of Stilbenes

In another important branch of the phenylpropanoid pathway, 4-coumaroyl-CoA condenses with three molecules of malonyl-CoA, catalyzed by Stilbene Synthase (STS) , to produce resveratrol, a well-known stilbenoid with numerous health benefits.

Lignin Biosynthesis

In plants, p-coumaric acid is a precursor to the monolignols, which are the building blocks of lignin. Through a series of reduction and modification steps, p-coumaric acid is converted to p-coumaryl alcohol, one of the three main monolignols.

Quantitative Data in p-Coumaric Acid Production

Metabolic engineering efforts have focused on improving the production of p-coumaric acid in various microbial hosts. The following table summarizes key production metrics from selected studies.

| Host Organism | Key Genetic Modifications | Precursor | Titer (mg/L) | Reference |

| Escherichia coli | Expression of TAL from Flavobacterium johnsoniae | L-Tyrosine | 525 | |

| Escherichia coli | Expression of PAL and C4H; optimization of NADPH | Glucose | ~25.6 (156.09 µM) | |

| Escherichia coli | Optimization of PAL and C4H expression, elimination of byproduct pathways | L-Phenylalanine | 1500 | |

| Saccharomyces cerevisiae | Overexpression of feedback-resistant DAHP synthase and chorismate mutase, TAL expression | Glucose | 1930 | |

| Corynebacterium glutamicum | Heterologous expression of TAL, optimization of shikimate pathway | Glucose | 661 |

Experimental Protocols

Whole-Cell Biotransformation for p-Coumaric Acid Production

This protocol is adapted from studies using engineered E. coli for the conversion of amino acid precursors to p-coumaric acid.

-

Strain Cultivation: Grow the engineered E. coli strain harboring the desired biosynthetic genes (e.g., TAL or PAL/C4H) in a suitable rich medium (e.g., LB) with appropriate antibiotics at 37°C with shaking.

-

Induction: When the optical density at 600 nm (OD600) reaches a mid-log phase (e.g., 0.6-0.8), induce protein expression by adding an appropriate inducer (e.g., Isopropyl β-D-1-thiogalactopyranoside - IPTG) to a final concentration of 0.2 mM.

-

Cell Harvest and Preparation: After induction for a specified period (e.g., 10 hours at 37°C), harvest the cells by centrifugation. Wash the cell pellet with a suitable buffer (e.g., 10 mM PBS, pH 7.4) three times.

-

Biotransformation Reaction: Resuspend the washed cells in a reaction buffer (e.g., 20 mM Glycine-NaOH, pH 9.0) containing the precursor substrate (e.g., 1 mg/mL L-tyrosine).

-

Incubation and Sampling: Incubate the reaction mixture at an optimized temperature (e.g., 42°C) with shaking. Collect samples at different time points to monitor product formation.

-

Sample Preparation for Analysis: Centrifuge the collected samples to pellet the cells. The supernatant can be directly used for HPLC analysis or stored at -20°C.

HPLC Analysis of p-Coumaric Acid

-

Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a UV detector and a C18 reverse-phase column.

-

Mobile Phase: A gradient of an acidic aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: Monitor the absorbance at a wavelength where p-coumaric acid has a strong absorbance, typically around 310 nm.

-

Quantification: Prepare a standard curve using known concentrations of authentic p-coumaric acid. The concentration in the experimental samples can be determined by comparing their peak areas to the standard curve.

In Vitro Enzyme Assay for Naringenin Biosynthesis from p-Coumaric Acid

This protocol describes a cell-free system for the synthesis of naringenin, a downstream product of p-coumaric acid.

-

Enzyme Preparation: Prepare crude enzyme extracts or purified enzymes for 4-coumarate:CoA ligase (4CL), chalcone synthase (CHS), and chalcone isomerase (CHI).

-

Reaction Mixture: In a microcentrifuge tube, combine the following components:

-

p-Coumaric acid (e.g., 2.5 mM)

-

ATP (e.g., 2.5 mM)

-

MgCl₂ (e.g., 5 mM)

-

Coenzyme A (CoA) (e.g., 200 µM)

-

Malonyl-CoA (e.g., 0.6 mM)

-

Crude enzyme solutions of 4CL, CHS, and CHI (e.g., 0.3 mg of each).

-

-

Incubation: Incubate the reaction mixture at 37°C for a specified duration (e.g., 2 hours).

-

Reaction Quenching and Extraction: Stop the reaction by adding an organic solvent (e.g., ethyl acetate). Vortex vigorously and centrifuge to separate the phases.

-

Analysis: Evaporate the organic solvent and redissolve the residue in a suitable solvent for analysis by HPLC or LC-MS to detect and quantify naringenin.

Visualizing Metabolic Pathways and Experimental Workflows

Biosynthetic Pathways of p-Coumaric Acid

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Role of p-Coumaric Acid in Plant Secondary Metabolism

Introduction

p-Coumaric acid (p-CA), a hydroxycinnamic acid, is a central molecule in the intricate network of plant secondary metabolism.[1][2][3] Synthesized from the aromatic amino acid phenylalanine, it stands at a critical metabolic crossroads, directing carbon flow into the biosynthesis of a vast array of phenolic compounds.[4][5] These compounds are not merely metabolic byproducts; they are essential for plant survival, mediating interactions with the environment, providing structural support, and defending against biotic and abiotic stresses. This guide provides a detailed exploration of p-coumaric acid's biosynthesis, its role as a precursor to major classes of secondary metabolites, its function in plant signaling, and the experimental methodologies used to study its significance.

Biosynthesis of p-Coumaric Acid: The Phenylpropanoid Pathway

The formation of p-coumaric acid is an early and crucial step in the general phenylpropanoid pathway, which begins with the amino acid L-phenylalanine.

-

Deamination of Phenylalanine : The pathway is initiated by the enzyme Phenylalanine Ammonia-Lyase (PAL) , which catalyzes the non-oxidative deamination of L-phenylalanine to form trans-cinnamic acid. This is a key regulatory point, committing carbon from primary metabolism to the phenylpropanoid pathway.

-

Hydroxylation of Cinnamic Acid : The subsequent step involves the hydroxylation of cinnamic acid at the para position (the 4-position) of the phenyl ring. This reaction is catalyzed by Cinnamic Acid 4-Hydroxylase (C4H) , a P450-dependent monooxygenase, yielding p-coumaric acid.

-

Activation to p-Coumaroyl-CoA : For entry into downstream pathways, the carboxyl group of p-coumaric acid is activated via the formation of a high-energy thioester bond with Coenzyme A. This reaction is catalyzed by 4-Coumarate:CoA Ligase (4CL) , producing p-coumaroyl-CoA.

In some plants, particularly grasses, an alternative route exists where Tyrosine Ammonia Lyase (TAL) can directly convert L-tyrosine to p-coumaric acid, bypassing the first two steps.

p-Coumaric Acid as a Central Precursor

p-Coumaroyl-CoA is a critical branch-point intermediate, serving as the primary substrate for the synthesis of thousands of specialized metabolites.

-

Flavonoids : The synthesis of all flavonoids begins with the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA, a reaction catalyzed by Chalcone Synthase (CHS) . This forms the C15 chalcone backbone, which is subsequently modified to produce a vast array of flavonoids, including flavones, flavonols, and anthocyanins, that function in UV protection, pigmentation, and plant-microbe interactions.

-

Lignins and Lignans : p-Coumaroyl-CoA is a precursor to monolignols, the building blocks of lignin. Through a series of reduction and modification steps, it is converted to p-coumaryl alcohol, coniferyl alcohol, and sinapyl alcohol. These monolignols are polymerized to form lignin, a complex polymer that provides structural integrity to the plant cell wall. Lignans are dimers of monolignols with roles in plant defense.

-

Stilbenes : In certain plants, p-coumaroyl-CoA can be condensed with three molecules of malonyl-CoA by Stilbene Synthase (STS) to produce stilbenes, such as resveratrol. These compounds often act as phytoalexins, providing defense against pathogens.

-

Coumarins : Hydroxylation of cinnamic acid derivatives, including p-coumaric acid, can lead to the formation of coumarins, which are involved in plant defense and allelopathy.

Role in Plant Signaling and Defense

p-Coumaric acid and its derivatives are not just structural components but also active signaling molecules involved in plant defense and stress responses.

-

Plant-Pathogen Interactions : p-CA can act as a signaling molecule to modulate plant defense responses. Pre-treatment of Brassica napus with p-CA was shown to enhance resistance to black rot disease caused by Xanthomonas campestris pv. campestris. This resistance is linked to the priming of the jasmonic acid (JA) signaling pathway, leading to increased expression of defense-related genes and accumulation of phenolic compounds. Furthermore, p-CA has been shown to directly repress the expression of the Type III Secretion System (T3SS), a key virulence factor in the bacterial pathogen Dickeya dadantii, thereby hindering the pathogen's ability to cause disease.

-

Abiotic Stress Tolerance : Exogenous application of p-coumaric acid has been shown to mitigate the negative effects of salt stress in plants like chia (Salvia hispanica) and wheat. The proposed mechanisms include enhancing the levels of essential nutrients like Mg and Ca, improving biomass, and potentially activating reactive oxygen species (ROS) signaling pathways under the control of osmolytes like proline.

-

Allelopathy : As a hydroxycinnamic acid, p-CA can be released into the soil where it acts as an allelochemical, affecting the growth and development of neighboring plants.

Quantitative Data Summary

The concentration and effects of p-coumaric acid vary significantly depending on the plant species, tissue, developmental stage, and environmental conditions.

Table 1: Concentration of p-Coumaric Acid in Various Plant Materials

| Plant Material | Form/Extract | Concentration | Reference Method |

| Pineapple (Ripe) | Juice Extract | 11.76 µg/mL | RP-HPLC |

| Pineapple (Unripe) | Juice Extract | 0.41 µg/mL | RP-HPLC |

| Mimosa pudica | Aqueous Extract | 0.13% (w/w) | HPTLC |

| Engineered E. coli | Shake Flask Culture | 156.09 µM | HPLC |

| Apple Juice (Control) | - | ~1.5 mg/L | HPLC |

| Apple Juice (+ p-CA) | Spiked | MIC: 0.2 mg/mL | Microdilution |

Table 2: Effects of Exogenous p-Coumaric Acid on Chia (Salvia hispanica) Seedlings

| Parameter | Treatment | % Change vs. Control | Observations |

| Shoot Length | 100 µM p-CA | +25% (Significant) | Promotes growth. |

| Shoot Fresh Weight | 100 µM p-CA | +35% (Significant) | Promotes biomass accumulation. |

| Total Chlorophyll | 100 µM p-CA | +37% (Significant) | Enhances photosynthetic potential. |

| Proline Content | 100 µM p-CA | +120% (Significant) | Induction of osmoprotectant. |

| Superoxide (O₂⁻) | 100 µM p-CA | +45% (Significant) | Suggests involvement in ROS signaling. |

| H₂O₂ Content | 100 µM p-CA | No Significant Change | Indicates no induction of oxidative stress. |

| Salt Stress (NaCl) | 100 mM NaCl | Growth Reduction | p-CA reverses the negative effects. |

Experimental Protocols

Protocol 1: Quantification of p-Coumaric Acid in Plant Tissue by RP-HPLC

This protocol provides a general framework for the extraction and quantification of p-coumaric acid.

Objective: To determine the concentration of free p-coumaric acid in a plant sample.

Materials:

-

Plant tissue (e.g., leaves, roots), flash-frozen in liquid nitrogen and lyophilized.

-

80% Methanol (HPLC grade).

-

0.5% Phosphoric acid in water (Mobile Phase A).

-

Acetonitrile (HPLC grade) (Mobile Phase B).

-

p-Coumaric acid standard (Sigma-Aldrich or equivalent).

-

Syringe filters (0.22 µm).

-

HPLC system with a C18 column and UV/Vis or DAD detector.

Methodology:

-

Extraction: a. Weigh ~100 mg of finely ground, lyophilized plant tissue into a microcentrifuge tube. b. Add 1.5 mL of 80% methanol. c. Vortex thoroughly and sonicate in an ultrasonic bath for 30 minutes at room temperature. d. Centrifuge at 13,000 x g for 10 minutes. e. Carefully transfer the supernatant to a new tube. f. Repeat the extraction (steps b-e) on the pellet and combine the supernatants. g. Evaporate the solvent to dryness under a stream of nitrogen or using a vacuum concentrator. h. Re-suspend the dried extract in 500 µL of 50% methanol.

-

Sample Preparation: a. Filter the re-suspended extract through a 0.22 µm syringe filter into an HPLC vial.

-

HPLC Analysis: a. Column: Gemini C18 column (or equivalent). b. Detection Wavelength: 280 nm or 310 nm. c. Flow Rate: 0.8 mL/min. d. Injection Volume: 10 µL. e. Gradient Elution:

- 0-30 min: 5% B to 80% B

- 30-33 min: Hold at 80% B

- 33-35 min: 80% B to 5% B

- 35-40 min: Hold at 5% B (re-equilibration)

-

Quantification: a. Prepare a standard curve using known concentrations of the p-coumaric acid standard (e.g., 1, 5, 10, 25, 50 µg/mL). b. Identify the p-coumaric acid peak in the sample chromatogram by comparing its retention time with the standard (approx. 16.16 min under these conditions). c. Calculate the concentration in the sample by interpolating its peak area against the standard curve.

Protocol 2: Analysis of Phenylpropanoid Pathway Gene Expression by qRT-PCR

Objective: To measure the relative transcript abundance of key biosynthetic genes (e.g., PAL, C4H, 4CL) in response to a treatment.

Materials:

-

Plant tissue, flash-frozen in liquid nitrogen.

-

RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen).

-

DNase I, RNase-free.

-

cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

-

SYBR Green qPCR Master Mix.

-

Gene-specific primers for target genes (PAL, C4H, 4CL) and a reference gene (e.g., Actin, Ubiquitin).

-

qPCR instrument.

Methodology:

-

RNA Extraction: a. Homogenize ~100 mg of frozen plant tissue to a fine powder in liquid nitrogen. b. Extract total RNA using a commercial kit according to the manufacturer's instructions. c. Perform an on-column or in-solution DNase I treatment to remove contaminating genomic DNA. d. Assess RNA quality (A260/280 ratio ~2.0) and integrity (agarose gel electrophoresis).

-

cDNA Synthesis: a. Synthesize first-strand cDNA from 1 µg of total RNA using a cDNA synthesis kit with oligo(dT) or random primers.

-

Quantitative PCR (qPCR): a. Prepare the qPCR reaction mix: 10 µL SYBR Green Master Mix, 1 µL each of forward and reverse primers (10 µM), 2 µL of diluted cDNA (e.g., 1:10 dilution), and nuclease-free water to a final volume of 20 µL. b. Run the qPCR program:

- Initial denaturation: 95°C for 3 min.

- 40 cycles of: 95°C for 10 s, 60°C for 30 s.

- Melt curve analysis to verify product specificity.

-

Data Analysis: a. Determine the quantification cycle (Cq) values for each gene. b. Calculate the relative gene expression using the 2-ΔΔCq method, normalizing the target gene expression to the reference gene.

Conclusion

p-Coumaric acid is a cornerstone of plant secondary metabolism. Its strategic position as the product of the first two dedicated steps of the phenylpropanoid pathway makes it a pivotal precursor for an enormous diversity of phenolic compounds, including flavonoids and lignins. Beyond its role as a biosynthetic building block, p-coumaric acid and its derivatives are functional molecules that actively participate in plant defense signaling and adaptation to environmental stress. A thorough understanding of the regulation and flux through this metabolic node is critical for applications in metabolic engineering, crop improvement, and the discovery of novel, plant-derived bioactive compounds for pharmaceutical and nutraceutical development.

References

- 1. mdpi.com [mdpi.com]

- 2. Scavenging Properties of Plant-Derived Natural Biomolecule Para-Coumaric Acid in the Prevention of Oxidative Stress-Induced Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benthamscience.com [benthamscience.com]

- 4. Structure and function of enzymes involved in the biosynthesis of phenylpropanoids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

The Pharmacological Potential of p-Coumaric Acid Derivatives: A Technical Guide

Executive Summary: p-Coumaric acid (p-CA), a widespread phenolic acid found in various plants, fruits, and vegetables, has garnered significant attention for its diverse therapeutic properties.[1][2] This document provides an in-depth technical overview of the pharmacological potential of p-CA and its derivatives, focusing on their antioxidant, anti-inflammatory, anticancer, antimicrobial, and neuroprotective activities. Detailed experimental protocols for key assays, quantitative data summaries, and visualizations of relevant signaling pathways and workflows are presented to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction to p-Coumaric Acid

p-Coumaric acid (4-hydroxycinnamic acid) is a hydroxycinnamic acid that serves as a key intermediate in the biosynthesis of other phenolic compounds in plants, including flavonoids and lignin.[3][4] Its structure, characterized by a phenolic ring and a propenoic acid side chain, allows for various chemical modifications, leading to a wide range of synthetic and natural derivatives with enhanced or novel biological activities.[3] These derivatives, including esters, amides, and polymers, have shown promise in numerous preclinical studies, highlighting their potential for development into novel therapeutic agents.

Pharmacological Activities of p-Coumaric Acid and Its Derivatives

The biological effects of p-CA and its derivatives are multifaceted, stemming from their ability to modulate various cellular processes and signaling pathways.

Antioxidant Activity

The primary mechanism behind the antioxidant effect of p-CA is its ability to scavenge free radicals and reactive oxygen species (ROS). This activity is crucial in mitigating oxidative stress, a key factor in the pathogenesis of numerous chronic diseases. p-CA can also enhance the production of endogenous antioxidant enzymes by activating the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.

Table 1: Antioxidant Activity (IC₅₀ Values) of p-Coumaric Acid Derivatives

| Compound/Derivative | Assay | IC₅₀ Value | Reference |

| p-Coumaric acid | DPPH | Varies (often in µg/mL or mM range) | |

| p-Coumaric acid-amino acid conjugates | DPPH | Varies based on amino acid | |

| Ferulic acid amide derivatives | - | IC₅₀: 215 ± 1.3 µM (against B. subtilis) |

Note: IC₅₀ values can vary significantly based on the specific experimental conditions.

Anti-inflammatory Activity

p-Coumaric acid and its derivatives exhibit potent anti-inflammatory properties by inhibiting key inflammatory mediators. Studies have shown that p-CA can suppress the expression of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β). This inhibition is often mediated through the downregulation of critical inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Anticancer Activity

The anticancer potential of p-CA derivatives has been demonstrated against a variety of cancer cell lines. The mechanisms of action include inducing apoptosis (programmed cell death), inhibiting cell proliferation and colony formation, and causing cell cycle arrest. For instance, p-CA has shown inhibitory effects on colon cancer cells (HCT 15 and HT 29) and melanoma cells (A375 and B16). Furthermore, esterification of p-CA has been shown to enhance its control over melanoma cell growth. Some derivatives also exhibit selective cytotoxicity towards cancer cells while being less harmful to normal cells.

Table 2: Anticancer Activity (IC₅₀ Values) of p-Coumaric Acid and Its Derivatives

| Compound/Derivative | Cell Line | IC₅₀ Value | Reference |

| p-Coumaric acid | HCT 15 (colon) | 1400 µmol/L | |

| p-Coumaric acid | HT 29 (colon) | 1600 µmol/L | |

| p-Coumaric acid | A375 (melanoma) | 4.4 mM (24h), 2.5 mM (48h) | |

| p-Coumaric acid | B16 (melanoma) | 4.1 mM (24h), 2.8 mM (48h) | |

| Compound CE11 (a p-CA derivative) | MCF-7 (breast) | 5.37 ± 0.16 µM | |

| Caffeic acid/p-Coumaric acid terpyridine conjugates | 4T1 (breast) | ~3.5 ± 2.5 µM |

Antimicrobial Activity

p-CA and its derivatives possess a broad spectrum of antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as various fungal strains. The mechanism is believed to involve the disruption of the cell membrane's permeability, leading to the leakage of cytoplasmic contents and inhibition of cellular processes. For example, p-CA has demonstrated activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Shigella dysenteriae.

Table 3: Antimicrobial Activity (MIC Values) of p-Coumaric Acid and Its Derivatives

| Compound/Derivative | Microorganism | MIC Value | Reference |

| p-Coumaric acid | E. coli, Past. multocida, N. gonorrhoeae | 1 mg/mL | |

| p-Coumaric acid | Gram-positive & Gram-negative bacteria | 10-80 µg/mL | |

| p-Coumaric acid | Methicillin-resistant S. aureus (MRSA) | 0.5-1 mg/mL | |

| p-Coumaric acid | E. coli, Proteus mirabilis | 2.5 mg/mL | |

| Compound 17 (a p-CA derivative) | S. aureus | pMIC: 1.67 µM/mL | |

| Compound 31 (a p-CA derivative) | B. subtilis | pMIC: 2.01 µM/mL |

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. pMIC is the negative logarithm of MIC in µM/mL.

Neuroprotective Effects

Emerging evidence highlights the neuroprotective potential of p-CA. It has been shown to protect against neuronal damage in models of cerebral ischemia and neurotoxicity. The underlying mechanisms include the attenuation of oxidative stress, neuroinflammation, and apoptosis in the brain. For instance, p-CA treatment has been found to reduce brain infarction volume and neuronal death in animal models of stroke. It can also mitigate cognitive impairment by inhibiting acetylcholinesterase activity and reducing the levels of inflammatory markers like NF-κB.

Synthesis of p-Coumaric Acid Derivatives

The synthesis of p-CA derivatives is a key strategy to enhance their pharmacological properties. Common synthetic routes involve modification of the carboxylic acid or phenolic hydroxyl group.

-

Esterification and Amidation: The carboxylic acid group of p-CA is readily converted into esters and amides. A typical synthesis scheme involves a multi-step process: protection of the hydroxyl group (e.g., acetylation), activation of the carboxylic acid group (e.g., conversion to an acyl chloride), reaction with an appropriate alcohol or amine, and subsequent deprotection.

References

Methodological & Application

Application Notes and Protocols for the Quantification of p-Coumaric Acid using p-Coumaric acid-d6 as an Internal Standard in LC-MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Coumaric acid is a phenolic compound widely distributed in the plant kingdom and is of significant interest to researchers in various fields due to its antioxidant, anti-inflammatory, and potential therapeutic properties. Accurate quantification of p-coumaric acid in complex matrices such as biological fluids, plant extracts, and food products is crucial for pharmacokinetic studies, quality control, and various research applications. Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique for this purpose, offering high sensitivity and selectivity.[1][2] The use of a stable isotope-labeled internal standard, such as p-Coumaric acid-d6, is the gold standard for achieving the highest accuracy and precision in LC-MS quantification by correcting for variability in sample preparation and instrument response.[3][4]

These application notes provide a comprehensive guide to the use of p-Coumaric acid-d6 as an internal standard for the quantitative analysis of p-coumaric acid by LC-MS. Detailed protocols for sample preparation, LC-MS/MS method parameters, and data analysis are provided to assist researchers in developing and validating robust analytical methods.

Biosynthesis of p-Coumaric Acid

p-Coumaric acid is a key intermediate in the phenylpropanoid pathway in plants. It is primarily synthesized from the amino acid L-phenylalanine through a series of enzymatic reactions. Understanding its biosynthetic origin can be crucial for metabolic studies.

References

- 1. LC-MS determination and pharmacokinetics of p-coumaric acid in rat plasma after oral administration of p-coumaric acid and freeze-dried red wine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development of p-Coumaric Acid Analysis in Human Plasma and Its Clinical Application to PK/PD Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. texilajournal.com [texilajournal.com]

Application Note: Quantitative Analysis of p-Coumaric Acid in Human Plasma using a Stable Isotope-Labeled Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantitative analysis of p-Coumaric acid in human plasma using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The method employs p-Coumaric acid-d6 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision, making it suitable for pharmacokinetic and metabolic studies. The protocol covers sample preparation, chromatographic and mass spectrometric conditions, and presents method validation data.

Introduction

p-Coumaric acid is a widespread phenolic acid found in various plants, fruits, and vegetables, known for its antioxidant, anti-inflammatory, and potential anticancer properties.[1][2][3] Accurate quantification in biological matrices is crucial for understanding its bioavailability, metabolism, and pharmacological effects.[4] Stable isotope-labeled internal standards, such as p-Coumaric acid-d6, are ideal for mass spectrometry-based quantification as they exhibit similar chemical and physical properties to the analyte, correcting for variations during sample preparation and analysis.[5] This document provides a detailed protocol for the extraction and quantification of p-Coumaric acid from human plasma.

Experimental Protocols

Materials and Reagents

-

p-Coumaric acid (purity ≥99%)

-

p-Coumaric acid-d6 (internal standard)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Human plasma (K2-EDTA)

-

Solid Phase Extraction (SPE) cartridges (e.g., Strata X-A 33µ polymeric strong anion 30 mg/1 mL or equivalent)

Equipment

-

UPLC system (e.g., Waters Acquity UPLC or equivalent)

-

Tandem mass spectrometer (e.g., Sciex API 5000 or equivalent)

-

Analytical balance

-

Centrifuge

-

SPE manifold

-

Nitrogen evaporator

Preparation of Standards and Quality Control Samples

-

Stock Solutions: Prepare stock solutions of p-Coumaric acid and p-Coumaric acid-d6 in methanol at a concentration of 1.0 mg/mL. Store at -20°C.

-

Working Standard Solutions: Prepare working standard solutions of p-Coumaric acid by serial dilution of the stock solution with a mixture of 0.1% formic acid and acetonitrile (80:20, v/v) to create calibration standards.

-

Internal Standard Working Solution: Prepare a working solution of p-Coumaric acid-d6 at an appropriate concentration (e.g., 500 ng/mL) in the same diluent.

-